molecular formula C29H30N2O3 B13149046 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone CAS No. 79817-57-5

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone

Cat. No.: B13149046
CAS No.: 79817-57-5
M. Wt: 454.6 g/mol
InChI Key: PSBKGZRXQNIMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone is a heterocyclic organic compound with the molecular formula C29H30N2O3 and a molecular weight of 454.56 g/mol . This compound is known for its unique structure, which includes both hydroxyphenyl and trimethylcyclohexyl groups attached to an anthraquinone core. It is used primarily in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone typically involves the reaction of 1-amino-4-bromoanthraquinone with 4-hydroxyaniline and 3,3,5-trimethylcyclohexylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone is unique due to the presence of both hydroxyphenyl and trimethylcyclohexyl groups, which impart distinct chemical and physical properties. These structural features contribute to its versatility in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

79817-57-5

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

1-(4-hydroxyanilino)-4-[(3,3,5-trimethylcyclohexyl)amino]anthracene-9,10-dione

InChI

InChI=1S/C29H30N2O3/c1-17-14-19(16-29(2,3)15-17)31-24-13-12-23(30-18-8-10-20(32)11-9-18)25-26(24)28(34)22-7-5-4-6-21(22)27(25)33/h4-13,17,19,30-32H,14-16H2,1-3H3

InChI Key

PSBKGZRXQNIMEW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.